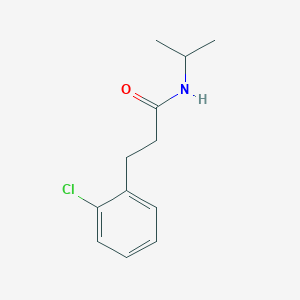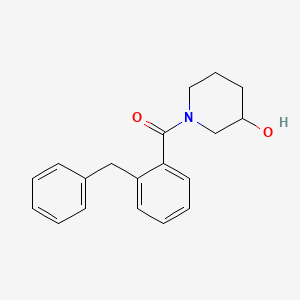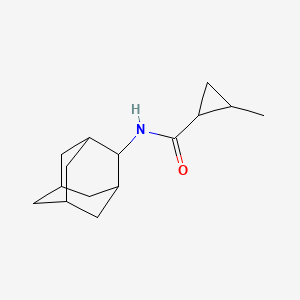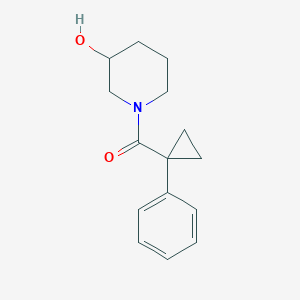
3-(2-chlorophenyl)-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-propan-2-ylpropanamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-agonist that works by decreasing sympathetic nervous system activity. Clonidine also has potential applications in scientific research, as it can be used to study various physiological and biochemical processes.
Mechanism of Action
3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a centrally acting alpha-agonist that works by stimulating alpha-adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has an effect on the release of neurotransmitters such as norepinephrine and dopamine, which can modulate neuronal activity and affect mood and behavior.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has a number of biochemical and physiological effects, including a decrease in blood pressure and heart rate, a decrease in sympathetic nervous system activity, and an increase in parasympathetic nervous system activity. It can also affect the release of neurotransmitters such as norepinephrine and dopamine, which can have an impact on mood and behavior.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has several advantages as a tool for scientific research. It is a well-established drug with a known mechanism of action and can be obtained easily. It can also be administered in a variety of ways, including orally, intravenously, and intraperitoneally. However, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide also has some limitations. It can have off-target effects on other receptors, which can complicate data interpretation. Additionally, it can have sedative effects, which can confound behavioral studies.
Future Directions
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in a variety of areas of scientific research. One area of interest is the study of the autonomic nervous system and its role in various physiological processes. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to investigate the effects of sympathetic nervous system activation on cardiovascular function and the regulation of neurotransmitter release. Additionally, 3-(2-chlorophenyl)-N-propan-2-ylpropanamide may have potential applications in the treatment of certain neurological and psychiatric disorders, such as ADHD and anxiety disorders. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide in these areas.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylpropanediamine to form 2-(2-chlorophenyl)imidazolidine. This intermediate is then reacted with isopropylamine to form 3-(2-chlorophenyl)-N-propan-2-ylpropanamide. The synthesis of 3-(2-chlorophenyl)-N-propan-2-ylpropanamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
3-(2-chlorophenyl)-N-propan-2-ylpropanamide has potential applications in scientific research, particularly in the study of cardiovascular and autonomic nervous system function. It can be used to investigate the effects of sympathetic nervous system activation on blood pressure, heart rate, and other physiological parameters. 3-(2-chlorophenyl)-N-propan-2-ylpropanamide can also be used to study the regulation of neurotransmitter release and the effects of alpha-adrenergic receptor activation on neuronal activity.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLGJKBFAACGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-propan-2-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



